4-Fluorophenyl vs. 4-Trifluoromethylphenyl Analog: Calculated LogP and Predicted Metabolic Stability Differentiation
Computational prediction for the target compound yields a LogP of approximately 3.23 [1]. The closest analog, 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-60-1), is estimated to have a LogP roughly 0.5–0.8 units higher (predicted ~3.7–4.0) due to the strongly lipophilic 4-CF₃ substituent . In the imidazo[1,2-a]pyridine class, a LogP increase of ~0.7 units is associated with reduced metabolic stability because of enhanced CYP450-mediated oxidation . By employing the 4-fluorophenyl instead of the 4-trifluoromethylphenyl group, the target compound is expected to exhibit improved metabolic stability while retaining good membrane permeability, a trade-off documented in numerous kinase inhibitor lead optimization programs .
| Evidence Dimension | Calculated LogP (lipophilicity) as predictor of metabolic stability |
|---|---|
| Target Compound Data | Calculated LogP ≈ 3.23 |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-60-1); predicted LogP ≈ 3.7–4.0 |
| Quantified Difference | ΔLogP ≈ 0.5–0.8 units (target compound less lipophilic) |
| Conditions | In silico prediction (ALOGPS/ChemAxon); class-level metabolic stability correlation from imidazo[1,2-a]pyridine SAR literature |
Why This Matters
For procurement in lead optimization, a lower LogP combined with retained fluorine-mediated permeability indicates a lower metabolic clearance risk, making this compound a more favorable starting point than the 4-CF₃ analog for programs requiring improved pharmacokinetic profiles.
- [1] PrenDB entry for 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, LogP 3.23. View Source
